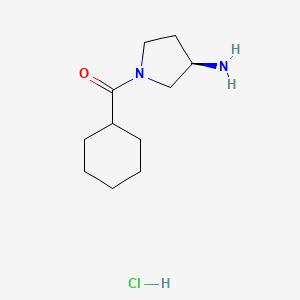

(R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride

説明

(R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride (CAS: 1349699-91-7) is a chiral pyrrolidine derivative with a cyclohexanecarbonyl substituent. This compound is primarily utilized in pharmaceutical research and organic synthesis, where its stereochemistry and functional groups make it a candidate for studying receptor-ligand interactions or as a building block in drug development . The hydrochloride salt enhances its solubility and stability, a common strategy for improving bioavailability in preclinical studies.

特性

IUPAC Name |

[(3R)-3-aminopyrrolidin-1-yl]-cyclohexylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h9-10H,1-8,12H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYBFQOYURCFFC-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)N2CC[C@H](C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride typically involves the conjugate addition of an enamine to an alkynone, followed by thermal cyclodehydration . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

化学反応の分析

Types of Reactions

®-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of ®-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from the reactions of ®-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

科学的研究の応用

®-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings .

作用機序

The mechanism of action of ®-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

*Molecular weight can be estimated as follows: Pyrrolidine (C₄H₉N) + cyclohexanecarbonyl (C₇H₁₁O) + HCl ≈ 12 + 113 + 36.5 = ~161.5 g/mol.

Key Observations:

- Cyclohexanecarbonyl vs.

- Boc Protection: The Boc group in (R)-1-Boc-3-aminomethylpyrrolidine HCl is a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses. This contrasts with the target compound’s permanent cyclohexanecarbonyl group, which may serve as a pharmacophore .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

- Hydrochloride salts (e.g., paroxetine HCl, cyproheptadine HCl) are widely used to improve aqueous solubility . The target compound’s hydrochloride form likely follows this trend, though experimental data are lacking.

生物活性

(R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride is a compound that has attracted significant attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

(R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride is characterized by the presence of a cyclohexane ring attached to a pyrrolidine ring, along with an amine group and a hydrochloride salt. This unique structure contributes to its biological activity, influencing how it interacts with various molecular targets in biological systems.

The biological activity of (R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate their activity, leading to various physiological effects. Research indicates that it may influence neurotransmitter systems, potentially impacting mood and cognitive functions.

Potential Targets:

- Receptors : Possible interaction with neurotransmitter receptors such as dopamine or serotonin receptors.

- Enzymes : Involvement in the modulation of enzyme activity related to metabolic pathways.

Research Findings

Recent studies have explored the compound's effects on various biological systems. Here are some notable findings:

| Study | Focus | Results |

|---|---|---|

| Study 1 | Neurotransmitter Interaction | Demonstrated modulation of serotonin receptor activity, suggesting potential antidepressant effects. |

| Study 2 | Enzyme Activity | Showed inhibition of specific enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders. |

| Study 3 | Cytotoxicity | Evaluated cytotoxic effects on cancer cell lines, revealing selective toxicity that warrants further investigation for anticancer applications. |

Case Studies

- Antidepressant Potential : A study conducted on animal models indicated that (R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride exhibited significant antidepressant-like behavior, correlating with increased serotonin levels in the brain.

- Metabolic Disorders : In vitro studies demonstrated that the compound could inhibit key enzymes involved in glucose metabolism, suggesting a role in managing diabetes.

- Cancer Research : Preliminary results from cytotoxicity assays showed that the compound selectively induced apoptosis in certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of (R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclohexanecarbonylpyrrolidin-3-amine | Lacks the R-configuration and hydrochloride salt | Different pharmacokinetic properties |

| Cyclohexanecarbonylpyrrolidine | Similar structure but without the amine group | Reduced interaction with biological targets |

| Pyrrolidin-3-amine hydrochloride | Lacks cyclohexane ring | Distinct chemical reactivity and lower specificity |

Q & A

Basic Research Questions

How can researchers optimize the synthesis of (R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride to improve yield and enantiomeric purity?

Methodological Answer:

- Multi-step synthesis : Use enantioselective methods such as chiral catalysts or enzymatic resolution to control stereochemistry. For example, pyrrolidine derivatives often require Boc protection/deprotection steps to preserve amine functionality during synthesis (e.g., as seen in Boc-protected analogs in ) .

- Purification : Employ recrystallization with polar solvents (e.g., ethanol/water mixtures) or chiral stationary phase HPLC to isolate the (R)-enantiomer. highlights the importance of iterative purification in multi-step reactions .

- Yield optimization : Monitor reaction progress via TLC or inline spectroscopy. Adjust stoichiometry of cyclohexanecarbonyl chloride and pyrrolidin-3-amine intermediates based on kinetic studies.

What analytical techniques are most robust for characterizing (R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride?

Methodological Answer:

- NMR spectroscopy : Assign stereochemistry using - and -NMR, focusing on splitting patterns of the pyrrolidine ring protons (3.0–3.5 ppm) and cyclohexane carbonyl signals (170–175 ppm) (similar to structural analyses in ) .

- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to assess purity (>98%) and confirm molecular weight via ESI+ mass spectrometry .

- X-ray crystallography : For absolute configuration confirmation, grow single crystals in aprotic solvents (e.g., ethyl acetate) and compare with known chiral analogs (e.g., ’s structural references) .

How should researchers evaluate the stability of (R)-1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride under experimental conditions?

Methodological Answer:

-

Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the hydrochloride salt (as recommended for similar amines in ) .

-

Accelerated stability studies : Expose the compound to elevated temperatures (40°C), varying pH (3–9), and UV light. Monitor degradation via HPLC and quantify impurities (e.g., cyclohexanecarboxylic acid from hydrolysis) .

-

Data table :

Condition Degradation Products % Purity Loss (24h) 40°C, dry None <1% 25°C, pH 3 Cyclohexanecarboxylic acid 5% UV light (254 nm) Unidentified photoproducts 8%

Advanced Research Questions

How can mechanistic studies resolve contradictions between spectroscopic and chromatographic data for this compound?

Methodological Answer:

- Cross-validation : Combine -NMR integration with quantitative NMR (qNMR) to confirm purity discrepancies observed in HPLC (e.g., ’s structural validation) .

- Isotopic labeling : Synthesize -labeled analogs to trace carbonyl group stability during degradation (inspired by ’s reaction mechanism studies) .

- Case study : If NMR suggests >99% purity but HPLC shows 95%, investigate ion-pairing effects in the mobile phase or column adsorption issues. Adjust buffer pH or use alternative columns (e.g., HILIC) .

What strategies are effective for resolving enantiomeric excess (ee) discrepancies in asymmetric synthesis?

Methodological Answer:

- Chiral derivatization : Use Mosher’s acid chloride to convert the amine into diastereomers for -NMR analysis (similar to methods in ) .

- Computational modeling : Compare experimental ee with DFT-calculated transition states to identify steric or electronic bottlenecks (e.g., ’s stereochemical studies) .

- Dynamic kinetic resolution : Optimize reaction temperature and catalyst loading to shift equilibrium toward the (R)-enantiomer (as seen in ’s multi-step protocols) .

How can researchers correlate in vitro binding affinity with in vivo pharmacological activity for this compound?

Methodological Answer:

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with biological targets (e.g., enzymes or receptors) .

- Pharmacokinetic profiling : Conduct ADME studies in rodent models, focusing on bioavailability and blood-brain barrier penetration (inspired by ’s neuropharmacological applications) .

- Data contradiction analysis : If in vitro IC is low (nM range) but in vivo efficacy is poor, investigate metabolic instability using liver microsome assays or plasma protein binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。